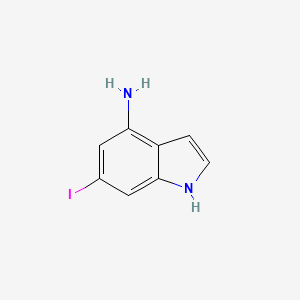

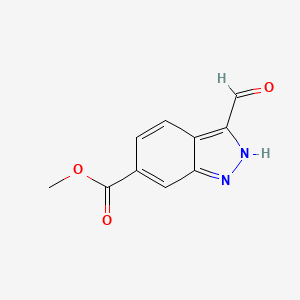

![molecular formula C7H4BrClN2 B1343733 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-64-6](/img/structure/B1343733.png)

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Overview

Description

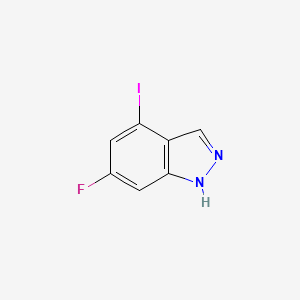

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound used in structure-based drug design . It is similar to 4-Chloro-7-azaindole, a biochemical reagent used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 118.1359 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound involves the mutual orientation of the six-membered pyridine and five-membered pyrrole rings . The structure is similar to that of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 .Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine serves as a versatile building block in synthetic chemistry, prominently in the synthesis of complex heterocyclic compounds. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement, highlighting its role in creating diverse derivatives (Figueroa‐Pérez et al., 2006). The compound also features in the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, utilized in the total synthesis of natural alkaloids like variolin B, demonstrating its importance in the synthesis of complex natural products (Baeza et al., 2010).

Molecular and Crystal Structure Insights

The compound's role extends to studies on molecular and crystal structures, offering insights into the electronic structure and stability of materials. For instance, an experimental charge density study of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed the covalent nature of N–C and C–C bonds and provided insights into intermolecular interactions, contributing to understanding the material's stability and electronic properties (Hazra et al., 2012).

Material Science and Semiconductor Applications

In material science, derivatives of this compound contribute to developing novel materials with specific optical and electronic properties. For instance, nitrogen-embedded small molecules synthesized from this compound were studied for their optical, electrochemical, self-assembly, and carrier transport properties, indicating its significance in developing n-channel transport materials with potential applications in electronics (Zhou et al., 2019).

Corrosion Inhibition

Furthermore, derivatives like 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion, indicating the compound's potential in corrosion protection applications (Saady et al., 2021).

Mechanism of Action

Target of Action

The primary target of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them significant targets in cancer therapeutics .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with FGFRs affects various downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting FGFRs, this compound can disrupt these pathways, potentially leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of FGFR-mediated signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the compound’s ability to bind to the ATP-binding pocket of the receptors, thereby blocking their activity and downstream signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal signs of resistance development

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic profile for drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target receptors and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

properties

IUPAC Name |

6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYMSBXUYTCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646905 | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-64-6 | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

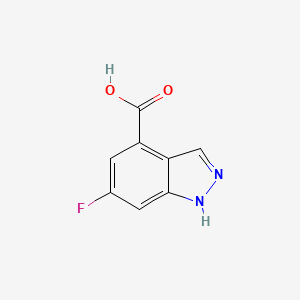

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)